molecular formula C19H17N3O2S2 B12766672 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)- CAS No. 88753-90-6

10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)-

Cat. No.: B12766672
CAS No.: 88753-90-6
M. Wt: 383.5 g/mol
InChI Key: ICNCKRYDOOMRQP-UHFFFAOYSA-N
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Description

10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then functionalized with various substituents to achieve the desired compound. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow it to target specific diseases or conditions, making it a promising candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with similar ring structures, such as:

  • 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-methyl-
  • 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-phenyl-

Uniqueness

What sets 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-(2-ethoxyphenyl)- apart is its specific substituents, which confer unique properties and potential applications. The presence of the ethoxyphenyl group, for example, may enhance its reactivity or allow it to interact with specific molecular targets more effectively than similar compounds.

Properties

CAS No.

88753-90-6

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

13-(2-ethoxyphenyl)-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one

InChI

InChI=1S/C19H17N3O2S2/c1-2-24-13-9-5-3-7-11(13)16-21-22-18(23)15-12-8-4-6-10-14(12)25-17(15)20-19(22)26-16/h3,5,7,9H,2,4,6,8,10H2,1H3

InChI Key

ICNCKRYDOOMRQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=O)C4=C(N=C3S2)SC5=C4CCCC5

Origin of Product

United States

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